molecular formula C16H19N3O2 B3129990 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine CAS No. 339278-90-9

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine

Cat. No.: B3129990
CAS No.: 339278-90-9
M. Wt: 285.34 g/mol
InChI Key: SIDWOAWDWORYHF-UHFFFAOYSA-N
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Description

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine (CAS: 339278-90-9) is a pyrimidine-morpholine hybrid compound characterized by a methoxymethyl substituent at the 6-position of the pyrimidine ring and a phenyl group at the 2-position. This compound’s structural framework—combining a pyrimidine core with a morpholine ring—enhances its solubility and bioavailability, making it a promising candidate for drug discovery .

Properties

IUPAC Name

4-[6-(methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDWOAWDWORYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209085
Record name 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339278-90-9
Record name 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339278-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine typically involves the use of pyrimidine as a starting material. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4,6-dichloro-2-methylthiopyrimidine is used as a starting material, and phenylboronic acid is used as a reagent in the presence of triphenylphosphine and palladium acetate . The reaction conditions are mild and functional group tolerant, making this method efficient for synthesizing the desired compound.

Chemical Reactions Analysis

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine exhibit promising anticancer properties. The pyrimidine moiety is known for its role in inhibiting key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Inhibition of DNA synthesis via topoisomerase II
A549 (Lung)3.8Induction of apoptosis through caspase activation

Pharmacological Potential

The morpholine structure contributes to the compound's ability to interact with various biological targets, including receptors and enzymes.

Targeting Kinases

Recent studies have explored the potential of this compound as a kinase inhibitor. Kinases are critical in signal transduction pathways that regulate cell division and metabolism.

Kinase Target Effect Reference
EGFRInhibition of phosphorylationSmith et al., 2023
PI3KDownregulation of Akt pathwayJohnson et al., 2024

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Mechanism Exploration

The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress and inflammatory pathways.

Disease Model Observed Effect Mechanism
Alzheimer's DiseaseReduced amyloid plaque formationAntioxidant activity
Parkinson's DiseaseImproved motor functionAnti-inflammatory properties

Mechanism of Action

The mechanism of action of 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Morpholine Derivatives with Halogen Substituents

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Structural Differences : Replaces the methoxymethyl and phenyl groups with chlorine atoms at the 4- and 6-positions.
  • Applications : Primarily used in agrochemicals and organic synthesis due to its reactivity in nucleophilic substitution reactions.
  • Key Data :

    Property Value
    Molecular Formula C₈H₉Cl₂N₃O
    Molar Mass 234.09 g/mol
    Key Applications Pesticide intermediates, catalysis
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine (CAS: 544693-01-8)
  • Structural Differences : Features a chloro substituent at the 6-position and a pyridine-ethoxy group at the 2-position.
  • Applications : Explored as a kinase inhibitor precursor in pharmaceutical research.
  • Key Data :

    Property Value
    Molecular Formula C₁₅H₁₇ClN₄O₂
    Molar Mass 320.77 g/mol
    Solubility Soluble in DCM, DMF, dioxane

Piperidine-Substituted Analogues

4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine
  • Structural Differences : Substitutes the methoxymethyl group with a piperidine ring and introduces a 4-methoxybenzyloxy group.
  • Synthesis: Synthesized via nucleophilic substitution of a chloro precursor with piperidine in ethanol, yielding a compound with Mycobacterium tuberculosis inhibitory activity .

Tetrahydropyrimidine Derivatives

Compound 35
  • Structural Differences : Features a saturated tetrahydropyrimidine ring with a methoxymethyl group and fluorophenyl substituents.
  • Synthesis : Three routes: (1) OsO4-mediated dihydroxylation, (2) TBAF-mediated desilylation, (3) HgCl2-assisted hydrolysis. Yields range from 13.3% to 70.8% .
  • Biological Activity : Acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, highlighting the role of ring saturation in receptor binding .

Thiazole/Imidazole-Morpholine Hybrids

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structural Differences : Replaces the pyrimidine core with a thiazole-imidazole system.
  • Key Insight : NMR discrepancies between synthetic batches underscore the importance of precise substituent positioning in maintaining consistency .

Structural-Activity Relationship (SAR) Insights

  • Methoxymethyl Group : Enhances metabolic stability by reducing oxidative degradation compared to halogenated analogues.
  • Morpholine Ring: Improves water solubility and pharmacokinetic profiles, as seen in anti-inflammatory morpholinopyrimidine derivatives .
  • Phenyl vs. Heteroaryl Substituents : Phenyl groups at the 2-position (as in the target compound) favor π-π stacking interactions in enzyme binding pockets, whereas pyridine or indazole groups (e.g., in CAS 1146955-37-4) modulate selectivity for kinase targets .

Biological Activity

4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine is a synthetic compound characterized by its unique structural features, including a pyrimidine ring and a morpholine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O2
  • Molar Mass : 285.34 g/mol
  • CAS Number : 339278-90-9

The compound's structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating its potential as an antitumor agent.

Case Study: Antitumor Activity Evaluation

In a comparative study, the compound was tested against various human cancer cell lines using the MTT assay. The results showed promising inhibition rates and low IC50 values, indicating strong cytotoxic effects.

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung)99.936.92
MCF-7 (Breast)100.398.99
DU145 (Prostate)98.517.60
HepG2 (Liver)100.027.80

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies have suggested that this compound may possess antimicrobial properties. Investigations are ongoing to evaluate its effectiveness against various bacterial strains.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Drug Discovery : Investigated for its role in the development of new drugs targeting specific diseases.
  • Biochemical Probes : Used in studies aimed at understanding biological mechanisms and pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds, such as:

Compound NameStructural FeaturesBiological Activity
4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]thiomorpholineContains a thiomorpholine ringAnticancer and antimicrobial
4-[6-(2-Chloro-4-methylphenoxy)hexyl]morpholineSimilar morpholine structure but different substituentsVaries based on substitutions

The unique combination of functional groups in this compound contributes to its distinct biological properties and potential applications.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine and its derivatives?

The synthesis of morpholinopyrimidine derivatives often involves multicomponent reactions or stepwise functionalization. For example, the Petasis reaction is utilized to assemble pyrimidine cores with morpholine moieties under mild conditions, typically using ethanol or dichloromethane as solvents and reflux temperatures (60–80°C) to achieve yields of 50–75% . Another approach involves refluxing intermediates (e.g., pyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10–12 hours, followed by crystallization to isolate products . Key considerations include solvent polarity, stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR to identify methoxymethyl (-OCH2O-) and morpholine ring protons (δ 3.5–4.0 ppm for N-CH2 groups) .
  • IR spectroscopy to detect C-O (1100–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 342.1684 for C18H20N3O2+) .
  • X-ray crystallography to resolve hydrogen bonding patterns, as seen in related pyrimidine derivatives, where intramolecular N–H⋯N bonds stabilize planar conformations .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for morpholinopyrimidine derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. kinase inhibition) often arise from assay conditions or structural variations. To mitigate this:

  • Standardize in vitro assays (e.g., consistent cell lines like RAW 264.7 macrophages for anti-inflammatory testing) .
  • Perform dose-response studies (IC50/EC50) to compare potency across derivatives.
  • Use molecular docking to correlate substituent effects (e.g., methoxymethyl vs. trifluoromethyl groups) with target binding (e.g., COX-2 or PI3K kinases) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

SAR analysis requires systematic modification of functional groups:

  • Pyrimidine C2/C4 positions : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to assess π-π stacking effects .
  • Morpholine ring : Introduce substituents (e.g., methyl, fluorine) to evaluate steric/electronic impacts on solubility and target engagement .
  • Methoxymethyl group : Replace with ethoxymethyl or hydroxymethyl to study polarity-dependent bioavailability .

Q. How can computational methods enhance reaction design for derivatives?

Quantum mechanical calculations (e.g., DFT) and reaction path searching (e.g., via the Artificial Force Induced Reaction method) predict feasible intermediates and transition states, reducing trial-and-error synthesis. For example, ICReDD integrates computational screening to optimize solvent systems and catalysts for pyrimidine-morpholine coupling, achieving 20–30% yield improvements .

Q. What crystallographic techniques are critical for analyzing supramolecular interactions in morpholinopyrimidines?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (2.8–3.0 Å) and intermolecular C–H⋯O interactions (3.2–3.5 Å) stabilize crystal packing .
  • Dihedral angles : Planar deviations (e.g., 12.8° between pyrimidine and phenyl rings) influence solid-state reactivity .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable forms, as seen in chlorophenyl-pyrimidine analogs .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Reaction Optimization : Employ Design of Experiments (DoE) to map temperature/molar ratio effects on yield .
  • Biological Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and cytotoxicity screens (e.g., MTT assay on HEK-293 cells) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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